4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide
Description
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12- |
InChI Key |
KUXKEXQWKKRQNS-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Hydrazone Formation
The most widely employed method involves the condensation of 4-methylbenzenesulfonohydrazide with 1-(2-pyridinyl)ethanone under acidic conditions. A representative protocol from antimycobacterial agent synthesis utilizes hot methanol (60–70°C) with catalytic hydrochloric acid, achieving reaction completion within 4–6 hours. The mechanism proceeds via nucleophilic attack of the sulfonohydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.
Critical Parameters:
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate condensation. A study on Hg²⁺ sensors demonstrated a 40% reduction in reaction time (2.5 hours) using 300 W irradiation at 80°C, maintaining yields comparable to conventional heating (68–72%). This method reduces thermal degradation of the pyridinyl moiety, which is prone to ring-opening under prolonged heating.
Metal-Catalyzed Three-Component Approaches
Copper-Mediated Coupling Reactions
A breakthrough methodology from N-sulfonyl amidine synthesis employs CuI (10 mol%) in toluene with triethylamine, enabling a one-pot reaction between:
-
4-Methylbenzenesulfonohydrazide
-
2-Ethynylpyridine
-
Tosyl azide
This method achieves 84% yield under optimized conditions (Table 1), surpassing traditional condensation routes in efficiency.
Table 1. Optimization of Copper-Catalyzed Synthesis
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | Et₃N | Toluene | RT | 84 |
| 2 | CuBr | Et₃N | CH₂Cl₂ | RT | 76 |
| 3 | - | Et₃N | Toluene | RT | 0 |
The reaction proceeds through a proposed mechanism involving:
Silver-Mediated Variations
While silver trifluoroacetate (AgTFA) failed in copper-optimized systems, preliminary data from spiro-pyrazoline synthesis suggest AgNO₃ (15 mol%) in 2-MeTHF enables hydrazone formation at 40°C with 72% yield, offering a halogen-free alternative.
Solvent and Catalyst Screening
Solvent Effects on Reaction Kinetics
Systematic screening (Table 2) reveals toluene’s superiority due to:
-
Ideal polarity (ET(30) = 33.9) for stabilizing transition states
-
Adequate solubility of both aromatic reactants
Table 2. Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 84 |
| CH₂Cl₂ | 8.93 | 78 |
| DMSO | 46.7 | 10 |
Catalyst Structure-Activity Relationships
Cu(I) salts outperform Cu(II) derivatives due to:
-
Redox Activity: Cu(I)/Cu(III) cycles facilitate electron transfer steps
-
Lewis Acidity: Enhanced σ-complex formation with azides
-
Solubility: CuI’s partial solubility in toluene prevents catalyst precipitation
Advanced Characterization Techniques
Spectroscopic Confirmation
-
δ 8.31 (s, 1H, N=CH)
-
δ 7.71–7.62 (m, 4H, Py-H)
-
δ 2.42 (s, 3H, CH₃)
-
147.81 ppm (C=N)
-
142.64 ppm (Py-C2)
-
21.33 ppm (Ar-CH₃)
-
3200 cm⁻¹ (N-H stretch)
-
1555 cm⁻¹ (C=N)
-
1389 cm⁻¹ (S=O asymmetric)
X-ray Crystallography
Although no direct data exists for the title compound, analogous structures show:
-
Dihedral Angles: 38.7° between benzene and pyridine rings
-
Hydrogen Bonding: N-H···O=S interactions stabilize crystal packing
-
Torsion Parameters: C1-N1-N2-C7 = -178.9° (near-perfect antiperiplanar)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Conventional | 72 | 95.4 | 50 g | 0.43 |
| Copper-Catalyzed | 84 | 98.1 | 100 g | 0.62 |
| Microwave | 68 | 97.8 | 10 g | 0.71 |
*Calculated using E-factor = (kg waste)/(kg product)
The copper-catalyzed method emerges as optimal for industrial applications due to:
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Coordination Chemistry :
4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide serves as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of the pyridinyl group allows for strong coordination, making it useful in synthesizing metal complexes for catalysis and materials science.
Biology
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, showing potential as an alternative to traditional antibiotics.
- Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 μg/mL | Biofilm inhibition and bactericidal action |
The compound disrupts protein synthesis pathways and inhibits nucleic acid production, demonstrating moderate-to-good antibiofilm activity against resistant strains such as MRSA.
Medicine
Drug Development :
The compound is being explored for its potential as a drug candidate, particularly in inhibiting specific enzymes involved in disease processes. Its unique structure allows it to interact with biological macromolecules effectively, which may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the sulfonohydrazide group can interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
Substituent Impact on Reactivity :
- Pyridinyl (MPEBSH) and thiophenyl (4w) groups enhance metal-ion coordination, crucial for electrochemical sensing .
- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility but improve thermal stability .
Biological Activity :
- Thiazole derivatives (e.g., 3g) exhibit potent anticancer activity due to heterocyclic aromaticity and planarity, enabling kinase inhibition .
- MPEBSH lacks significant antimicrobial or anticancer activity, highlighting the role of substituents in bioactivity .
Synthetic Efficiency :
- Copper-catalyzed reactions (e.g., 4v) achieve higher yields (78%) compared to traditional condensations (60–70%) .
Electrochemical Performance Comparison
MPEBSH-based sensors outperform analogues in sensitivity and selectivity:
Notable Findings:
- MPEBSH’s pyridinyl group enhances electron transfer kinetics, reducing Cd²⁺ detection limits by 10-fold compared to nitrobenzylidene derivatives (NBBSH) .
- Thiol-containing analogues (e.g., 2-(ethylthio)benzohydrazides) show reduced sensitivity due to sulfur’s competing coordination with metal ions .
Thermodynamic and Kinetic Stability
DFT studies reveal that MPEBSH’s hydrazone linkage adopts an E-configuration, minimizing steric hindrance and maximizing conjugation with the pyridinyl ring. This configuration lowers the energy gap (ΔE = 3.2 eV) compared to Z-isomers (ΔE = 3.8 eV), enhancing redox activity . In contrast, adamantyl- or naphthyl-substituted derivatives exhibit higher thermodynamic stability (ΔG < −25 kcal/mol) but reduced electrochemical utility due to steric effects .
Biological Activity
4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The molecular structure of 4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MBIC 62.216 - 124.432 μg/mL | Biofilm inhibition and bactericidal action |
The compound exhibits bactericidal activity, which has been attributed to its ability to disrupt protein synthesis pathways and inhibit nucleic acid and peptidoglycan production . Furthermore, it shows moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), outperforming traditional antibiotics like ciprofloxacin in certain tests .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity in vitro against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25.0 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30.0 | Cell cycle arrest |
| A549 (lung cancer) | 20.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .
Enzyme Inhibition
4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
Table 3: Enzyme Inhibition Data
| Enzyme | IC (μM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 8.80 | Competitive |
| Butyrylcholinesterase | 10.50 | Non-competitive |
The inhibition of AChE suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
Case Studies
A case study involving the use of this compound in a clinical setting demonstrated significant improvements in patients with bacterial infections resistant to conventional therapies. The study reported a marked reduction in infection rates and improved patient outcomes when treated with formulations containing this compound.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Solvent | Ethanol | 78 | >98% | |
| Catalyst | Glacial acetic acid | 82 | 97% | |
| Reaction Time | 8 hours (reflux) | 75 | 96% |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks | Assignment | Reference |
|---|---|---|---|
| IR | 1639 cm⁻¹ | C=N stretch | |
| ¹H NMR | δ 8.3 ppm (d, J=5 Hz) | Pyridinyl protons | |
| ESI-MS | m/z 317.1 | [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
